Acrizanib

説明

アクリザニブは、血管内皮増殖因子受容体2(VEGFR2)を特異的に標的とする低分子チロシンキナーゼ阻害剤です。 加齢黄斑変性などの病的血管新生を特徴とする眼疾患の治療における潜在的な治療効果について調査されています .

2. 製法

合成経路および反応条件: アクリザニブは、複数段階の化学プロセスによって合成されます。合成には、コア構造の形成、続いて様々な官能基の導入が含まれます。重要なステップには以下が含まれます。

- ピラゾール環の形成。

- トリフルオロメチル基の導入。

- インドール部分とのカップリング。

- 目的の化合物を得るための最終的な官能基化 .

工業的生産方法: アクリザニブの工業的生産には、ラボスケールの合成プロセスの拡大が含まれます。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、医薬品の基準を満たすための厳格な品質管理対策も含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Acrizanib is synthesized through a multi-step chemical process. The synthesis involves the formation of the core structure, followed by the introduction of various functional groups. The key steps include:

- Formation of the pyrazole ring.

- Introduction of the trifluoromethyl group.

- Coupling with the indole moiety.

- Final functionalization to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves rigorous quality control measures to meet pharmaceutical standards .

化学反応の分析

反応の種類: アクリザニブは、以下を含む様々な化学反応を起こします。

酸化: アクリザニブは特定の条件下で酸化され、酸化誘導体を形成することができます。

還元: 還元反応は、アクリザニブの官能基を変え、その活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化誘導体が得られる可能性があり、置換反応によって様々な官能基化された化合物が生成される可能性があります .

4. 科学研究の応用

化学: アクリザニブは、チロシンキナーゼ阻害剤とその化学的性質を研究するためのモデル化合物として役立ちます。

生物学: 血管新生と関連する生物学的プロセスにおけるVEGFR2の役割を理解するために研究で使用されています。

医学: アクリザニブは、眼疾患、特に病的血管新生を含む眼疾患の治療における治療の可能性について調査されています。

科学的研究の応用

Neovascular Age-Related Macular Degeneration

Acrizanib was initially developed for topical administration to treat neovascular AMD. A randomized, double-masked, multicenter trial evaluated its effectiveness as a maintenance therapy to reduce the need for anti-VEGF injections like ranibizumab. Although the study included 90 patients and aimed to assess various outcomes such as visual acuity and central subfield thickness, this compound did not demonstrate significant clinical efficacy compared to the placebo group. Notably, some patients experienced reversible corneal haze .

Ocular Vascular Diseases

Recent studies have explored this compound's effects on pathological angiogenesis using animal models. In oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) models, this compound effectively reduced neovascularization and inflammation without adversely affecting physiological angiogenesis . These findings suggest that this compound may be a promising candidate for treating various ocular vascular diseases.

Study on Fundus Neovascularization

In a study investigating the effects of this compound on fundus neovascularization, researchers utilized C57BL/6J newborn mice to assess both physiological and pathological angiogenesis. The results indicated that intravitreal injections of this compound significantly reduced pathological neovascularization while maintaining a favorable safety profile. Importantly, it did not negatively impact retinal vascular development during physiological angiogenesis .

Topical Administration Trials

Despite initial hopes for topical delivery systems, clinical trials revealed that this compound's efficacy was limited when administered as eye drops due to insufficient concentrations reaching fundus tissues. This limitation led to the discontinuation of clinical trials focused on this delivery method; however, the compound remains under investigation for other potential therapeutic applications .

Summary of Research Findings

作用機序

アクリザニブは、VEGFR2の細胞内ドメインに特異的に結合することによって効果を発揮します。この結合は、VEGFR2のリン酸化を阻害し、血管新生に関与する下流シグナル伝達経路を遮断します。 アクリザニブはVEGFR2の複数のリン酸化部位を阻害することにより、病的血管新生とその関連する合併症を効果的に軽減します .

類似の化合物:

ラニビズマブ: 加齢黄斑変性治療に用いられる抗VEGF生物製剤。

アフリベルセプト: 同じような用途を持つ別の抗VEGF薬剤。

アクリザニブの独自性: アクリザニブは、硝子体注射が必要な他の抗VEGF薬とは異なり、局所的に投与できるという点で独特です。 この非侵襲的な投与方法により、患者の快適さとコンプライアンスという点で大きな利点があります .

類似化合物との比較

Ranibizumab: An anti-VEGF biologic used to treat neovascular age-related macular degeneration.

Aflibercept: Another anti-VEGF agent with similar applications.

Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in various ocular and oncological treatments.

Uniqueness of Acrizanib: this compound is unique in its ability to be administered topically, unlike other anti-VEGF agents that require intravitreal injections. This non-invasive delivery method offers a significant advantage in terms of patient comfort and compliance .

生物活性

Acrizanib, also known as LHA510, is a small-molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2). It has garnered attention for its potential therapeutic applications in ocular diseases, particularly in conditions characterized by pathological angiogenesis such as age-related macular degeneration (AMD). This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts primarily through the inhibition of VEGFR2, a critical receptor involved in angiogenesis. By blocking the phosphorylation of VEGFR2, this compound disrupts downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation. This mechanism is pivotal in mitigating pathological neovascularization observed in various ocular diseases.

Key Mechanisms:

- Inhibition of VEGFR2 Phosphorylation : this compound selectively inhibits multiple phosphorylation sites on VEGFR2, thereby reducing its activation and downstream signaling activities .

- Impact on Endothelial Cells : In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that this compound effectively blunted angiogenic responses induced by vascular endothelial growth factor (VEGF), including cell proliferation and migration .

Case Study: Neovascular Age-Related Macular Degeneration

A phase 2 multicenter randomized double-masked study evaluated the efficacy of topical this compound (LHA510) in patients with neovascular AMD. The study involved 90 participants who were already receiving anti-VEGF therapy. Patients were randomized to receive either topical this compound or a vehicle control for 12 weeks.

Results :

- Rescue Therapy Requirement : 75.8% of patients in the this compound group required rescue therapy compared to 67.6% in the control group (P = .8466), indicating no significant difference in efficacy between groups .

- Adverse Effects : Notably, 21 out of 46 patients treated with this compound experienced reversible corneal haze, which resolved upon treatment cessation .

Safety Profile

The safety profile of this compound appears favorable based on preclinical and clinical findings. In animal models, intravitreal injections did not significantly affect physiological retinal vascular development or induce overt toxicity . However, corneal side effects were noted in some patients during clinical trials, which may limit its use in certain populations.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

特性

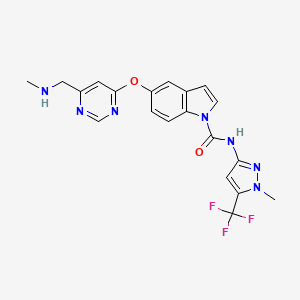

IUPAC Name |

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHPLVWOUDMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229453-99-9 | |

| Record name | Acrizanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrizanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACRIZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Acrizanib interact with its target and what are the downstream effects?

A1: this compound acts as a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [, ]. It achieves this by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees. This inhibition disrupts the activation of downstream signaling pathways in endothelial cells, ultimately hindering angiogenesis [].

Q2: What is the evidence for this compound's efficacy in treating ocular neovascularization?

A2: Studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated this compound's promising results in reducing pathological neovascularization, inflammation, and vascular leakage []. Additionally, in VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound effectively blunted angiogenesis by decreasing proliferation, migration, and tube formation []. These findings suggest its potential as a therapeutic agent for ocular vascular diseases.

Q3: How does topical ocular delivery of this compound benefit patients compared to existing treatments?

A3: Current standard treatments for neovascular age-related macular degeneration often involve physician-administered intravitreal injections []. The development of this compound specifically designed for topical ocular delivery offers a significant advantage by enabling patient self-administration []. This noninvasive approach has the potential to increase patient comfort and treatment adherence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。